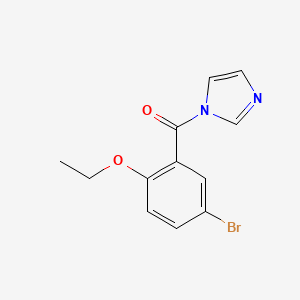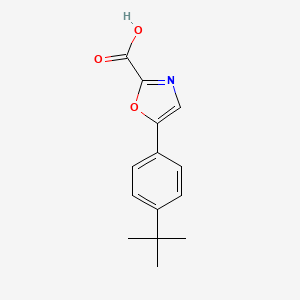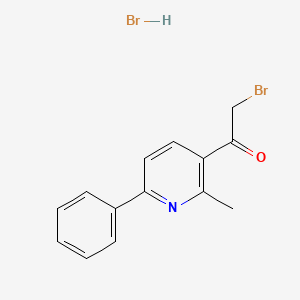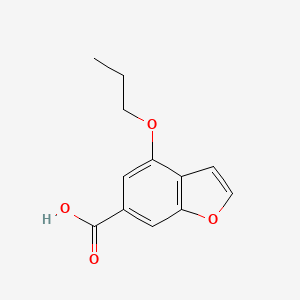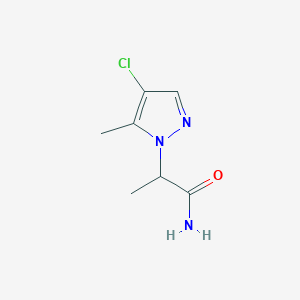
tert-Butyl 4-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a triazole ring, and a fluorophenyl group, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then reacted with piperidine and tert-butyl chloroformate under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 4-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules .
Biology: In biological research, this compound is utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceuticals, benefiting from its versatile reactivity and stability.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with target proteins, while the piperidine ring provides structural stability. The fluorophenyl group enhances the compound’s binding affinity to its targets, facilitating its biological activity .
Comparación Con Compuestos Similares
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 3-(4-fluorophenyl)-4-oxo-1-piperidinecarboxylate
- tert-Butyl 4-(2-((trifluoromethyl)sulfonyl)oxy)phenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate stands out due to the presence of the triazole ring, which imparts unique reactivity and binding properties. This makes it particularly useful in applications requiring specific molecular interactions, such as in the development of PROTACs and other therapeutic agents .
Propiedades
Fórmula molecular |
C18H23FN4O2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23FN4O2/c1-18(2,3)25-17(24)23-10-8-13(9-11-23)16-20-15(21-22-16)12-4-6-14(19)7-5-12/h4-7,13H,8-11H2,1-3H3,(H,20,21,22) |
Clave InChI |
FUESZTSUEHICPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NN2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





